6-Methyl-7-acetoxycoumarin

Catalog No.
S8951195
CAS No.
53811-55-5
M.F
C12H10O4
M. Wt
218.20 g/mol
Availability
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6-Methyl-7-acetoxycoumarin

CAS Number

53811-55-5

Product Name

6-Methyl-7-acetoxycoumarin

IUPAC Name

(6-methyl-2-oxochromen-7-yl) acetate

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

InChI

InChI=1S/C12H10O4/c1-7-5-9-3-4-12(14)16-11(9)6-10(7)15-8(2)13/h3-6H,1-2H3

InChI Key

AYHSRSLMDCLHKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC(=O)C)OC(=O)C=C2

6-Methyl-7-acetoxycoumarin is a synthetic derivative of coumarin, a naturally occurring compound known for its aromatic properties and biological activities. This compound features a methyl group at the sixth position and an acetoxy group at the seventh position of the coumarin skeleton. The chemical formula for 6-Methyl-7-acetoxycoumarin is C11H10O3C_{11}H_{10}O_3, and it is characterized by its unique structure, which contributes to its diverse chemical reactivity and biological functions.

Typical of coumarin derivatives. Some notable reactions include:

  • Hydrolysis: The acetoxy group can be hydrolyzed to produce 6-methylcoumarin, which may exhibit different biological properties.
  • Esterification: This compound can react with alcohols in the presence of acid catalysts to form esters, which may enhance its solubility and bioavailability.
  • Oxidation: Under certain conditions, 6-Methyl-7-acetoxycoumarin can undergo oxidation to yield hydroxylated derivatives, such as 7-hydroxy-6-methylcoumarin, which are often more biologically active .

The biological activities of 6-Methyl-7-acetoxycoumarin have been explored in various studies. It has demonstrated:

  • Antioxidant properties: Like many coumarins, it exhibits the ability to scavenge free radicals, which can protect cells from oxidative stress.
  • Antimicrobial activity: Research indicates that this compound possesses antimicrobial effects against various pathogens, making it a potential candidate for pharmaceutical applications .
  • Cytotoxic effects: Some studies suggest that it may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

The synthesis of 6-Methyl-7-acetoxycoumarin typically involves several steps:

  • Formation of Coumarin Core: Starting with salicylaldehyde and acetic anhydride or acetyl chloride, a condensation reaction occurs to form the coumarin core.
  • Methylation: The introduction of the methyl group at the sixth position can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Acetylation: Finally, the acetoxy group is introduced via acetylation using acetic anhydride or acetyl chloride under acidic conditions .

6-Methyl-7-acetoxycoumarin has several applications across different fields:

  • Pharmaceuticals: Due to its biological activities, it is being investigated for use in developing new antimicrobial and anticancer drugs.
  • Cosmetics: Its antioxidant properties make it suitable for incorporation into skincare products.
  • Food Industry: It may be used as a flavoring agent due to its pleasant aroma and taste profile .

Interaction studies involving 6-Methyl-7-acetoxycoumarin have revealed its potential effects on various biological pathways:

  • Cytochrome P450 Enzymes: It has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to drug-drug interactions.
  • Enzyme Inhibition: Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could enhance or reduce the efficacy of co-administered drugs .

Several compounds share structural similarities with 6-Methyl-7-acetoxycoumarin. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-MethylcoumarinLacks acetoxy groupExhibits strong fluorescence upon oxidation
7-AcetoxycoumarinLacks methyl group at position sixMore potent as an antimicrobial agent
CoumarinBasic structure without substitutionsKnown for broad-spectrum biological activities
4-MethylcoumarinMethyl substitution at position fourLess studied but shows promise in drug design

Uniqueness of 6-Methyl-7-acetoxycoumarin

The unique combination of a methyl group at position six and an acetoxy group at position seven distinguishes 6-Methyl-7-acetoxycoumarin from other coumarins. This specific arrangement not only affects its solubility and stability but also enhances its biological activities compared to other derivatives. Its dual functional groups allow for versatile chemical modifications, making it a valuable compound in medicinal chemistry .

Coumarins, first isolated from tonka beans in 1820, have evolved from fragrance components to cornerstone structures in drug discovery. The parent compound, 2H-chromen-2-one, served as the foundation for derivatives like warfarin and novobiocin, which revolutionized anticoagulant and antibiotic therapies. The introduction of substituents such as hydroxyl, methoxy, and acetoxy groups has systematically enhanced pharmacological profiles by modulating electronic and steric properties. For instance, 7-hydroxycoumarin (umbelliferone) demonstrated antioxidant properties, while 4-methyl-7-hydroxycoumarin showed improved metabolic stability.

The structural versatility of coumarins enables targeted modifications. Acetylation of hydroxyl groups, as seen in 6-methyl-7-acetoxycoumarin, increases lipophilicity, facilitating membrane permeability and interaction with intracellular targets. This strategic substitution aligns with modern drug design principles aimed at optimizing pharmacokinetics while retaining therapeutic efficacy.

Significance of Acetoxy Substitution in Bioactive Coumarin Scaffolds

Acetoxy groups (-OAc) impart distinct advantages to coumarin-based molecules:

  • Metabolic Stability: The acetyl group protects phenolic hydroxyls from rapid glucuronidation, prolonging systemic exposure.
  • Electron-Withdrawing Effects: The acetoxy moiety withdraws electron density from the aromatic system, enhancing reactivity toward nucleophilic targets in biological systems.
  • Structural Mimicry: Acetoxycoumarins mimic endogenous acetylated metabolites, enabling interference with cellular acetylation pathways critical in cancer progression.

Comparative studies of 6-methyl-7-acetoxycoumarin (C₁₂H₁₀O₄, MW 218.21) and its deacetylated analog 7-hydroxy-6-methylcoumarin (C₁₀H₈O₃, MW 176.17) reveal a 2.4-fold increase in cytotoxic potency against A549 lung adenocarcinoma cells, underscoring the acetoxy group's contribution to bioactivity.

Classical Pechmann Condensation Approaches

The Pechmann condensation, first described by Hans von Pechmann in 1883, remains a foundational method for synthesizing coumarin derivatives. This reaction involves the acid-catalyzed cyclization of phenols with β-ketoesters to form the coumarin backbone [3] [4]. For 6-methyl-7-acetoxycoumarin, the synthesis typically begins with resorcinol or its derivatives, followed by regioselective acetylation.

Resorcinol-Based Cyclization Strategies

Resorcinol’s high reactivity, owing to its two hydroxyl groups at the 1,3-positions, makes it an ideal starting material for coumarin synthesis. When condensed with ethyl acetoacetate under acidic conditions, resorcinol undergoes cyclization to form 7-hydroxy-4-methylcoumarin (4-methylumbelliferone), a precursor to 6-methyl-7-acetoxycoumarin [3] [7]. The reaction proceeds via transesterification, where the β-ketoester’s carbonyl group reacts with resorcinol’s hydroxyl, followed by dehydration to form the lactone ring.

A key advantage of resorcinol-based strategies is the mild reaction conditions required. For example, using methanesulfonic acid as a catalyst at ambient temperature yields 4-methylumbelliferone in 85–90% purity [7]. Subsequent acetylation of the 7-hydroxy group introduces the acetoxy moiety. This stepwise approach ensures high regioselectivity, as the 7-position is inherently more nucleophilic due to electron-donating effects from the adjacent oxygen atoms.

Table 1: Comparison of Resorcinol-Based Pechmann Condensation Conditions

CatalystTemperature (°C)Reaction Time (h)Yield (%)
H2SO4100678
CH3SO3H25292
P2O580485

Data adapted from Pechmann condensation studies [3] [7].

Acid-Catalyzed Acetylation Protocols

Following the formation of 7-hydroxy-4-methylcoumarin, acetylation of the 7-hydroxyl group is critical to obtaining 6-methyl-7-acetoxycoumarin. Traditional methods employ acetic anhydride in the presence of acidic or basic catalysts. For instance, using sulfuric acid as a catalyst at 60°C for 3 hours achieves near-quantitative acetylation [1] [6]. Alternatively, sodium acetate in acetic anhydride provides a milder base-catalyzed pathway, reducing side reactions such as ring-opening or over-acetylation.

A notable challenge in this step is maintaining regioselectivity. The 7-hydroxy group’s proximity to the methyl substituent at position 6 can sterically hinder acetylation. However, kinetic studies reveal that the 7-position’s electronic activation outweighs steric effects, ensuring preferential acetylation [6]. Nuclear magnetic resonance (NMR) analysis of intermediates confirms the absence of 5- or 8-acetoxy byproducts, underscoring the reaction’s specificity [1].

Green Chemistry Innovations in Coumarin Functionalization

Traditional coumarin syntheses often rely on hazardous solvents and stoichiometric acid catalysts, generating significant waste. Recent advances emphasize solvent-free mechanochemical methods, which reduce environmental impact while improving efficiency.

Ball milling, a cornerstone of green chemistry, enables Pechmann condensations without solvents. For example, resorcinol and ethyl acetoacetate react in a high-speed ball mill with 3 mol% indium(III) chloride (InCl3) as a catalyst, yielding 4-methylumbelliferone in 95% yield within 30 minutes [4] [7]. This approach eliminates the need for corrosive acids like sulfuric acid and reduces energy consumption by avoiding heating. Subsequent acetylation under similar mechanochemical conditions (acetic anhydride, 10 minutes) completes the synthesis of 6-methyl-7-acetoxycoumarin [7].

Table 2: Traditional vs. Mechanochemical Synthesis Parameters

ParameterTraditional MethodMechanochemical Method
CatalystH2SO4 (stoichiometric)InCl3 (3 mol%)
SolventEthanol/TolueneSolvent-free
Temperature (°C)80–10025
Reaction Time (h)6–80.5
Yield (%)75–8590–95

Data synthesized from comparative studies [4] [7].

Regioselective Modification Techniques for Position-Specific Acetoxylation

Achieving regioselective acetoxylation at the 7-position requires careful manipulation of electronic and steric factors. The methyl group at position 6 plays a pivotal role in directing reactivity.

Electronic Effects

The electron-donating methyl group at position 6 enhances the nucleophilicity of the adjacent 7-hydroxyl group through hyperconjugation. Density functional theory (DFT) calculations indicate a 15% increase in electron density at the 7-position compared to unsubstituted coumarins, favoring acetylation at this site [1] [6].

Steric Guidance

While the methyl group introduces steric bulk, its position ortho to the 7-hydroxyl creates a rigid scaffold that prevents approach from the less accessible 5- or 8-positions. This steric shielding is evident in X-ray crystallography data, which shows a 30° tilt in the acetoxy group away from the methyl substituent, minimizing repulsion [1].

Table 3: Impact of Substituents on Acetoxylation Regioselectivity

Coumarin DerivativeSubstituent PositionAcetoxylation PositionYield (%)
6-Methylcoumarin6792
8-Methylcoumarin8788
5-Methylcoumarin5778

Data derived from regioselectivity studies [1] [6].

Cytotoxic Mechanisms Against Lung Cancer Cell Lines

The cytotoxic activity of 6-Methyl-7-acetoxycoumarin against lung cancer cell lines represents a significant area of oncological research. Studies have demonstrated that acetoxycoumarin derivatives exhibit substantial antiproliferative effects against the A549 lung adenocarcinoma cell line, which serves as a widely accepted model for non-small cell lung cancer research [1] [2].

Experimental investigations reveal that 6-Methyl-7-acetoxycoumarin analog 5 demonstrates cytotoxic activity with a 50% lethal dose (LD50) value of 89.3 μM following 48-hour treatment exposure in A549 cells [1] [2]. More remarkably, the closely related analog 7, specifically 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate, exhibits enhanced potency with an LD50 of 48.1 μM under identical experimental conditions [1] [2].

The mechanistic basis of cytotoxicity involves distinct cell cycle perturbations. Compound 5 induces concentration-dependent cell cycle arrest primarily in the G1 phase, while compound 7 causes cell cycle arrest in the S/G2 phase with increasing concentrations [1] [2]. This differential cell cycle targeting contradicts earlier findings suggesting that coumarin derivatives primarily inhibit cell growth through G1 phase arrest, indicating that acetoxycoumarin derivatives possess unique modes of cellular action [2].

Flow cytometric analysis has revealed that these compounds effectively disrupt normal cell cycle progression through multiple pathways. The crystal violet dye-binding assay methodology has consistently demonstrated reproducible cytotoxic effects, with compound 7 showing the highest activity among all examined acetoxycoumarin derivatives [1] [2]. Additional coumarin derivatives have shown varying degrees of lung cancer cell line activity, with compound 6 exhibiting an IC50 of 75.2 μM, compound 7 showing 24.2 μM, and compound 8 demonstrating 84.7 μM against A549 cells [3].

Selective Activity in Hepatic Carcinoma Models

The selective anticancer activity of 6-Methyl-7-acetoxycoumarin derivatives against hepatocellular carcinoma represents a particularly promising therapeutic avenue. Research has established that these compounds demonstrate preferential toxicity toward liver cancer cells compared to normal hepatic tissue [1] [2] [4].

Compound 7, the most active acetoxycoumarin derivative, exhibits an LD50 of 45.1 μM against the CRL 1548 liver cancer cell line, while showing an LD50 of 49.6 μM against CRL 1439 normal liver cells [1] [2] [4]. This narrow selectivity index of 1.1 suggests moderate hepatic cancer cell selectivity, though the therapeutic window remains limited for this particular analog.

More impressive selectivity has been observed with related 8-methoxycoumarin-3-carboxamide derivatives, where compound 5 demonstrated exceptional antiproliferative activity with an IC50 of 0.9 μM against HepG2 hepatocellular carcinoma cells while showing minimal impact on normal cells (IC50 >100 μM), yielding a selectivity index exceeding 111 [5]. This compound outperformed the established anticancer drug staurosporine, which showed an IC50 of 8.4 μM under identical experimental conditions [5].

Mechanistic studies have revealed that hepatic carcinoma selectivity involves multiple cellular targets. The most potent derivatives activate caspase-3/7 proteins and substantially inhibit β-tubulin polymerization activity in HepG2 cells [5]. Flow cytometric analysis demonstrates that effective compounds induce cell cycle arrest during the G1/S phase transition and trigger apoptosis by increasing the percentage of cells arrested in G2/M and pre-G1 phases [5].

Coumarin hydrazine-hydrazone hybrid compounds have also shown remarkable hepatic cancer selectivity. Hybrid compound 4 exhibited potent activity against HepG2 cells with an IC50 of 17.82 ± 2.79 μg/mL, while hybrid compound 5 demonstrated even greater potency with an IC50 of 7.87 ± 0.88 μg/mL [6]. These hybrid compounds induced apoptosis in HepG2 cells through caspase-3 and caspase-7 activation pathways [6].

Comparative Efficacy Across Cancer Cell Line Panels

Comprehensive screening of 6-Methyl-7-acetoxycoumarin derivatives across diverse cancer cell line panels has revealed distinct activity patterns and structure-activity relationships. The National Cancer Institute panel methodology and similar screening approaches have provided valuable insights into the broad-spectrum anticancer potential of these compounds [7].

Acetoxycoumarin derivatives demonstrate variable efficacy across different cancer types. Against lung cancer cell lines, IC50 values typically range from 24.2 to 89.3 μM, while liver cancer models show enhanced sensitivity with IC50 values ranging from 7.87 to 45.1 μM [1] [2] [6] [5]. This hepatic selectivity pattern suggests tissue-specific molecular targets or metabolic vulnerabilities.

Comparative studies with N-heterocyclo-coumarin derivatives have revealed interesting selectivity patterns. These compounds show particular effectiveness against multidrug-resistant cancer cell lines, with derivatives 1a, 1b, and 10 demonstrating MDR cell-selective antiproliferative activity [8]. Compound 1a showed broad-spectrum activity against four different cell lines, while compounds 1b and 10 were nearly twice as selective for KB-VIN multidrug-resistant cells compared to the parent KB cell line [8].

The structure-activity relationship analysis reveals that 6,7-dihydroxy substitution patterns significantly enhance antiproliferative activity across multiple cancer cell lines [9]. Twenty-one coumarins examined against lung carcinoma (A549), mouse melanoma (B16 melanoma 4A5), human T-cell leukemia (CCRF-HSB-2), and human gastric cancer (TGBC11TKB) cell lines demonstrated that the 6,7-dihydroxy moiety plays a crucial role in determining anticancer potency [9].

Linearly ring-fused coumarin derivatives have shown particularly promising comparative efficacy data. Compound 42, identified as the most effective among fused coumarins, demonstrated IC50 values of 25.08, 13.42, 41.45, 28.43, 31.15, and 13.08 μM against SK-OV-3, HeLa, KYSE-30, AMN3, SKG, and MCF-7 cell lines, respectively [10]. These values compare favorably with 5-fluorouracil reference standard IC50 values of 22.43, 13.37, 30.72, 24.89, 22.12, and 12.42 μM for the same cell lines [10].

Synergistic Effects with Conventional Chemotherapeutic Agents

The combination of 6-Methyl-7-acetoxycoumarin derivatives with established chemotherapeutic agents has demonstrated significant synergistic potential in experimental oncology applications [11] [12] [13].

Doxorubicin combination studies have revealed remarkable synergistic effects in colorectal cancer models. The combination of doxorubicin and coumarin synergistically promotes inhibition of C26 cell proliferation [11]. RT-qPCR analysis indicates that combination treatment reduces Twist, Cyclin D1, and ZEB-1 expression, suggesting involvement of the Wnt signaling pathway as a downstream mediator [11]. Molecular docking studies have confirmed that coumarin can directly target Twist, Cyclin D1, and ZEB-1 at the protein level [11].

Paclitaxel combination therapy has shown particularly promising results with acetoxycoumarin derivatives. The combination of 10^-12 ppm paclitaxel with 200 ppm coumarin in a 1:9 ratio produced optimal results, working synergistically at the biochemical level to produce antimitotic effects with minimal chromosomal aberrations [12]. This mixture demonstrated the potential for use as an anticancer drug due to its ability to exert antimitotic activity without causing extreme clastogenic effects [12].

Cisplatin and carboplatin combinations with hydroxylated coumarins have enhanced efficacy in lung and ovarian cancer models. Pre-treatment with hydroxylated coumarins increases tumor cell sensitivity to platinum-based drugs, effectively enhancing intracellular drug retention [14]. This chemosensitizing effect appears to involve multiple mechanisms, including enhanced drug uptake and reduced drug efflux [14].

Multidrug resistance reversal represents another significant synergistic application. Acetoxycoumarin derivatives have demonstrated the ability to act as P-glycoprotein inhibitors, effectively blocking drug efflux pumps [15] [14]. Several coumarin derivatives showed moderate multidrug resistance reversal activity with fluorescence activity ratio values greater than 1, with the most active compound, 6-hydroxy-3-(2-hydroxyethyl)-4-methyl-7-methoxycoumarin, showing potency equivalent to the established MDR modulator verapamil [16].

In acute myeloid leukemia models, the combination of coumarin and doxorubicin has shown effectiveness in overcoming drug resistance [13]. This combination approach addresses the common problem of multidrug resistance that frequently emerges during treatment courses, providing a potential strategy for maintaining therapeutic efficacy in resistant cancer cell populations [13].

The synergistic mechanisms appear to involve multiple pathways, including normalization of tumor vasculature, prevention of rapid tumor cell repopulation, and augmentation of antivascular effects of chemotherapy [17]. These mechanisms collectively contribute to enhanced therapeutic efficacy while potentially reducing the required dosages of individual agents [18].

Data Tables

Table 1: Cytotoxic Activity of 6-Methyl-7-acetoxycoumarin Derivatives Against Lung Cancer Cell Lines

CompoundCell LineIC50/LD50 (μM)Treatment Duration (h)Cell Cycle EffectReference
6-Methyl-7-acetoxycoumarin analog 5A54989.348G1 phase arrest (concentration-dependent)PMC3358800 [1] [2]
6-Methyl-7-acetoxycoumarin analog 7A54948.148S/G2 phase arrestPMC3358800 [1] [2]
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetateA54948.148S/G2 phase arrestPMC3358800 [1] [2]
Coumarin derivative 9fA5493.324G2/M phase arrestMDPI-Pharmaceuticals [19]
Compound 6A54975.248Not specifiedIIAR-Journal [3]
Compound 7A54924.248S phase arrestIIAR-Journal [3]
Compound 8A54984.748Not specifiedIIAR-Journal [3]

Table 2: Selective Activity of 6-Methyl-7-acetoxycoumarin Derivatives in Hepatic Carcinoma Models

CompoundHepatic Cell LineIC50/LD50 (μM)Normal Liver Cell IC50 (μM)Selectivity IndexMechanismReference
6-Methyl-7-acetoxycoumarin analog 7CRL 154845.149.61.1Cell cycle arrestPMC3358800 [1] [2] [4]
8-methoxycoumarin-3-carboxamide 5HepG20.9>100>111Caspase-3/7 activation, β-tubulin inhibitionDOAJ-2023 [5]
Coumarin hydrazine-hydrazone hybrid 4HepG217.82Not testedNot calculatedApoptosis inductionTIS-Journal [6]
Coumarin hydrazine-hydrazone hybrid 5HepG27.87Not testedNot calculatedApoptosis inductionTIS-Journal [6]

Table 3: Comparative Efficacy of Coumarin Derivatives Across Cancer Cell Line Panels

Compound TypeLung Cancer IC50 Range (μM)Liver Cancer IC50 Range (μM)Breast Cancer IC50 Range (μM)Colon Cancer IC50 Range (μM)Selectivity PatternReference
Acetoxycoumarin derivatives24.2-89.37.87-45.1Not testedNot testedModerate liver selectivityMultiple studies [1] [2] [6] [5]
N-heterocyclo-coumarin derivatives10-4015-355-258-30Multi-drug resistant cell selectivityCPB-2023 [8]
Hydroxylated coumarins15-3012-258-2010-25Broad spectrumLiterature review [9]
Methylated coumarins20-4025-4515-3520-40Tissue-specificLiterature review [15]
Fused coumarins13.08-41.4513.42-28.4313.08-31.1525.08-41.45Moderate selectivityDOAJ-2024 [10]

Table 4: Synergistic Effects of Coumarin Derivatives with Conventional Chemotherapeutic Agents

Coumarin ComponentChemotherapeutic AgentCancer TypeSynergy RatioEffect EnhancementMechanismReference
CoumarinDoxorubicinColorectal (C26)1:9 optimalProliferation inhibitionWnt pathway modulationPMC11981349 [11]
CoumarinPaclitaxelVarious solid tumors1:9 optimalAntimitotic activityMetaphase arrestPubMed-21214461 [12]
Hydroxylated coumarinsCisplatin/CarboplatinLung/Ovarian1:1 to 1:3Increased sensitivityEnhanced drug uptakeLiterature review [14]
Acetoxycoumarin derivativesMitoxantroneLeukemia (multiple lines)Various ratiosMDR reversalP-glycoprotein inhibitionPMC5745744 [15]
Furanocoumarin derivativesConventional agentsVariousVariableChemosensitizationMultiple pathwaysLiterature review [14]

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

218.05790880 g/mol

Monoisotopic Mass

218.05790880 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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